Didesmethylsibutramine hydrochloride, (S)-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of didesmethylsibutramine hydrochloride, (S)-, involves the n-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6 . The first asymmetric synthesis of ®-didesmethylsibutramine was achieved through a highly diastereoselective addition of i-BuLi to a triethylmethylsulfinamide-derived aldimine.

Industrial Production Methods

Industrial production methods for didesmethylsibutramine hydrochloride, (S)-, are not extensively documented. the compound is produced under rigorous quality assurance standards and is available as a certified reference material for pharmaceutical toxicology .

Análisis De Reacciones Químicas

Chemical Reactions Analysis

Didesmethylsibutramine hydrochloride, (S)-, participates in several key chemical reactions, which are foundational to its metabolism, synthesis, and stability.

Oxidation Reactions

-

Mechanism : The compound undergoes oxidation primarily through cytochrome P450 enzymes (e.g., CYP2B6), leading to hydroxylated metabolites .

-

Reagents : Enzymatic oxidation dominates, but chemical oxidants like potassium permanganate (KMnO₄) can modify functional groups in vitro.

-

Products : Hydroxylated derivatives (e.g., M5 and M6 metabolites of sibutramine) are formed, which are pharmacologically inactive .

Reduction Reactions

-

Mechanism : Reduction of the tertiary amine group can occur under strong reducing conditions.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in organic solvents .

-

Products : Reduced intermediates, though these are rarely observed in biological systems due to the compound’s metabolic stability .

Substitution Reactions

-

Mechanism : Nucleophilic substitution at the amine group, particularly in synthetic pathways.

-

Reagents : Alkyl halides or acylating agents under basic conditions .

-

Products : N-alkyl or N-acyl derivatives, which are explored for structure-activity relationship studies .

Key Synthetic Steps

-

Demethylation of Desmethylsibutramine :

-

Diastereoselective Alkylation :

-

Sulfinyl Group Removal :

Thermal and Chemical Stability

-

Thermal Decomposition : Stable up to 195–197°C; decomposes to chlorinated byproducts (e.g., 4-chlorophenyl derivatives) at higher temperatures .

-

Hydrolytic Stability : Resistant to hydrolysis under physiological conditions but degrades in strongly acidic/basic media .

Metabolic Stability

-

Enzymatic Degradation : Minimal degradation in human plasma; half-life >24 hours at 37°C .

-

Major Metabolites : None reported for (S)-didesmethylsibutramine itself, but its precursor (sibutramine) forms inactive hydroxylated conjugates .

LC-MS/MS Parameters

| Parameter | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| (S)-Didesmethylsibutramine | 252.2 | 124.9 | 32 |

| Internal Standard | 259.3 | 125.1 | 39 |

Source: LC-MS/MS method for quantifying didesmethylsibutramine in plasma .

Enantioselective Considerations

The (S)-enantiomer exhibits distinct reactivity compared to the (R)-enantiomer:

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| SERT Inhibition | Kᵢ = 4,300 nM | Kᵢ = 140 nM |

| NET Inhibition | Kᵢ = 62 nM | Kᵢ = 13 nM |

| DAT Inhibition | Kᵢ = 12 nM | Kᵢ = 8.9 nM |

Data from in vitro monoamine transporter (MAT) affinity studies .

Aplicaciones Científicas De Investigación

Pharmacological Background

Sibutramine acts as a reuptake inhibitor for norepinephrine and serotonin, leading to reduced appetite and increased energy expenditure. It is metabolized into two primary metabolites: N-monodesmethylsibutramine and N,N-didesmethylsibutramine. Research indicates that the pharmacological effects of sibutramine are largely attributed to these metabolites, particularly didesmethylsibutramine, which may enhance the drug's efficacy in weight management .

Obesity Treatment Studies

Didesmethylsibutramine hydrochloride has been primarily studied for its role in obesity management. Clinical trials have demonstrated that sibutramine leads to modest weight loss in overweight individuals through appetite suppression. Studies involving didesmethylsibutramine have focused on:

- Weight Loss Efficacy : Research shows that the compound can effectively reduce body weight by modulating appetite-related hormones such as leptin and neuropeptides involved in energy regulation .

- Short-Term vs. Long-Term Effects : While short-term administration of sibutramine shows significant weight loss, long-term effectiveness diminishes due to compensatory mechanisms in the body—a phenomenon known as tachyphylaxis .

Bioanalytical Method Development

The quantification of didesmethylsibutramine in biological samples is crucial for understanding its pharmacokinetics and dynamics. Several studies have developed sensitive analytical methods such as:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique has been validated for the simultaneous determination of sibutramine and its metabolites in human plasma, allowing researchers to assess their bioavailability and therapeutic effects accurately .

| Methodology | Description |

|---|---|

| LC-MS/MS | Used for quantifying sibutramine and its metabolites in plasma samples with high sensitivity and specificity. |

| HPLC | Employed for separating compounds based on their chemical properties, facilitating detailed analysis of metabolic pathways. |

Mechanistic Studies

Research has also focused on the mechanisms through which didesmethylsibutramine exerts its effects:

- Neurotransmitter Modulation : Studies indicate that didesmethylsibutramine influences neurotransmitter systems involved in appetite regulation, particularly affecting serotonin levels which play a crucial role in satiety .

- Hormonal Interactions : The compound's interaction with hormones like leptin suggests potential pathways for enhancing metabolic rates and reducing food intake .

Case Study 1: Clinical Trials on Weight Loss

A randomized clinical trial assessed the effects of sibutramine (including its metabolites) on 40 volunteers over a specified period. The study measured changes in body weight, appetite levels, and metabolic markers post-administration of a single dose containing didesmethylsibutramine. Results indicated significant reductions in body weight compared to placebo groups, with a noted decrease in food intake correlating with increased levels of anorexigenic hormones .

Case Study 2: Adverse Effects Monitoring

Another study monitored adverse effects associated with products adulterated with sibutramine derivatives. Reports highlighted various side effects experienced by users of unregulated slimming products containing didesmethylsibutramine, emphasizing the importance of monitoring such compounds in dietary supplements .

Mecanismo De Acción

Didesmethylsibutramine hydrochloride, (S)-, exerts its effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine from neuronal synapses. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound also inhibits NMDA-evoked activity, contributing to its thermogenic properties .

Comparación Con Compuestos Similares

Similar Compounds

Desmethylsibutramine: Another metabolite of sibutramine with similar reuptake inhibition properties.

Sibutramine: The parent compound, known for its antidepressant and anti-obesity effects.

Chlorosipentramine: A related compound with similar pharmacological properties.

Uniqueness

Didesmethylsibutramine hydrochloride, (S)-, is unique due to its specific inhibition of NMDA-evoked activity and its potent reuptake inhibition properties. Its ability to induce thermogenesis also sets it apart from other similar compounds .

Actividad Biológica

Didesmethylsibutramine hydrochloride, also known as N,N-Didesmethylsibutramine or (S)-Didesmethylsibutramine, is a secondary metabolite of sibutramine, a compound that was previously used as an anti-obesity medication. This article focuses on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Didesmethylsibutramine acts primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI) . This mechanism is crucial for its role in weight management as it contributes to decreased appetite and increased energy expenditure. Specifically, it inhibits the reuptake of neurotransmitters at the neuronal synapse, promoting a sense of satiety and reducing food intake. The compound has been shown to have a lower potency than its parent compound, sibutramine, but retains significant biological activity through its metabolites .

Pharmacokinetics

The pharmacokinetics of didesmethylsibutramine reveal important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Rapid absorption following oral administration.

- Bioavailability : At least 77% of a single oral dose is absorbed.

- Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes, leading to the formation of active metabolites M1 (N-mono-desmethylsibutramine) and M2 (N-di-desmethylsibutramine).

- Excretion : Approximately 85% of a single dose is excreted in urine and feces over a 15-day period .

Table 1: Biological Activity Overview

| Compound Name | Mechanism of Action | Potency | Primary Effects |

|---|---|---|---|

| Didesmethylsibutramine hydrochloride | SNRI | Moderate | Appetite suppression, weight loss |

| Sibutramine | SNRI | High | Appetite suppression, weight loss |

| N-Mono-desmethylsibutramine (M1) | SNRI | Lower | Appetite suppression |

| N-Di-desmethylsibutramine (M2) | SNRI | Lower | Appetite suppression |

Case Studies

-

Clinical Study on Efficacy :

A double-blind study investigated the effects of sibutramine and its metabolites on appetite suppression in healthy volunteers. Participants receiving 15 mg doses exhibited significant reductions in food intake compared to placebo groups. The study measured brain serotonin transporter occupancy using PET scans, revealing that higher levels of M2 correlated with greater appetite suppression . -

Adverse Effects :

A case report highlighted serotonin syndrome in a patient who overdosed on non-prescription products containing sibutramine and its metabolites. Symptoms included tachycardia and hyper-reflexia, emphasizing the potential risks associated with misuse . -

Animal Studies :

Research conducted on Sprague-Dawley rats demonstrated that sibutramine induced lung fibrosis and liver changes when administered with a high-energy diet. These findings suggest that while the compound may aid in weight loss, it can also lead to significant adverse effects on organ health .

Propiedades

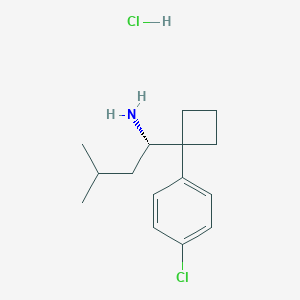

IUPAC Name |

(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRVYINTXCWNRF-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262854-36-4 | |

| Record name | Didesmethylsibutramine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262854364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O492E9070X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.